Apocholic Acid

説明

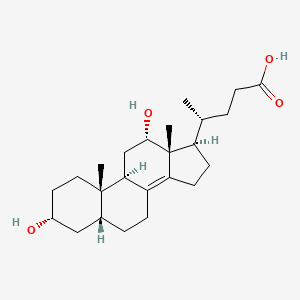

Structure

3D Structure

特性

IUPAC Name |

(4R)-4-[(3R,5R,9R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-16,18,20-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,18-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJTYEGVQBFZHI-IMPNNSMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2=C3CCC4CC(CCC4(C3CC(C12C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CCC2=C3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3C[C@@H]([C@]12C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214307 | |

| Record name | Apocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-81-6 | |

| Record name | Apocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apocholic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Apocholic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Apocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZW7515V5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Apocholic Acid from Cholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of apocholic acid from cholic acid, a process of significant interest in the study of bile acids and their derivatives. This compound (3α,12α-Dihydroxy-5β-chol-8(14)-en-24-oic acid), an unsaturated secondary bile acid, is derived from the primary bile acid, cholic acid, through dehydration.[1][2] This document details established experimental protocols, presents quantitative data from cited literature, and illustrates the synthetic workflow and relevant biological signaling pathways. The information is intended to serve as a practical resource for researchers in organic chemistry, biochemistry, and pharmacology who are engaged in the synthesis, characterization, and application of bile acid derivatives.

Introduction

Cholic acid is a primary bile acid synthesized in the liver from cholesterol.[3] Its derivatives play crucial roles in lipid digestion and absorption. The chemical modification of cholic acid can lead to a variety of semisynthetic bile acids with unique biological activities. This compound is one such derivative, formed by the removal of a water molecule from cholic acid, resulting in the formation of a double bond in the steroid nucleus.[1] First characterized in the 1920s, this compound has been a subject of interest, in part due to early investigations into its potential carcinogenic activity.[2]

The synthesis of this compound is a foundational reaction in bile acid chemistry, typically achieved through acid-catalyzed dehydration. This guide will focus on two established methods utilizing zinc chloride as a catalyst in different solvent systems: acetone (B3395972) and acetic acid.

Synthetic Methodologies

The conversion of cholic acid to this compound is primarily an acid-catalyzed dehydration reaction. The hydroxyl group at the C-7 position and a hydrogen atom from an adjacent carbon are eliminated, leading to the formation of a double bond. The most commonly cited methods in the literature involve the use of anhydrous zinc chloride as a dehydrating agent.

Dehydration using Zinc Chloride in Acetone

This method, detailed by Devor and Marlow (1946), has been reported to produce a crystalline product with a notable yield.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 50 g of anhydrous zinc chloride in 225 g of acetone.

-

Addition of Cholic Acid: To this solution, add 50 g of cholic acid.

-

Distillation: Distill the solution over a steam bath until it transforms into a thin, light orange-colored syrup. The flask should contain approximately 60 g of acetone at this stage.

-

Precipitation: Slowly add 950 mL of cold water, acidified with 3 mL of acetic acid, to the syrup while shaking the flask with a whirling motion.

-

Crystallization and Washing: Allow the mixture to stand until the precipitate becomes crystalline. Decant the aqueous solution through a suction filter and wash the crystalline residue with water until it is nearly free of chlorides.

-

Recrystallization (Initial): Transfer the precipitate back to the flask, dissolve it in 100 mL of boiling alcohol, and precipitate it again as described in step 4. Repeat this precipitation step a third time.

-

Drying: Dry the resulting product in a non-oxidizing atmosphere.

-

Final Purification: Dissolve the dry product in 300 mL of hot absolute alcohol and filter it into a round-bottom flask. Evaporate the alcohol over an oil bath until a thin syrup is formed. Repeat the alcohol treatment once more.

-

Final Product Isolation: Add 100 mL of n-xylene to the syrup with a whirling motion. Allow the mixture to stand overnight. The resulting crystalline mass should be thoroughly broken up, filtered at the pump, and washed with xylene.

-

Solvent Removal: Carefully heat the product to 134-140°C in a non-oxidizing atmosphere to remove any adhering xylene.[1]

Dehydration using Zinc Chloride in Acetic Acid

An alternative method involves the use of glacial acetic acid as the solvent.

Experimental Protocol:

-

Reaction Setup: Dissolve 5 g of anhydrous zinc chloride in 150 mL of glacial acetic acid.

-

Reaction with Cholic Acid: Add 50 g of cholic acid to the solution and reflux the mixture for one hour.

-

Workup: Cool the reaction mixture and proceed with a workup procedure similar to the acetone method, involving precipitation with acidified water and subsequent washing and recrystallization steps to isolate the pure this compound.[1]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound from cholic acid based on the acetone method described by Devor and Marlow (1946).

| Parameter | Value | Reference |

| Starting Material | Cholic Acid | [1] |

| Reagents | Anhydrous Zinc Chloride, Acetone, Acetic Acid | [1] |

| Product | This compound | [1][2] |

| Yield | 75% (crystalline product) | [1] |

| Melting Point | 166-168 °C | [1] |

| Molecular Formula | C₂₄H₃₈O₄ | [2] |

| Molar Mass | 390.564 g/mol | [2] |

Purification and Characterization

Purification of this compound is critical to remove unreacted cholic acid and any potential byproducts.

-

Crystallization: As detailed in the protocols, crystallization is a key purification step. The use of an alcohol/water system for initial precipitation followed by a final crystallization from alcohol/xylene is effective.[1]

-

Column Chromatography: For higher purity, column chromatography using silica (B1680970) gel could be employed, eluting with a solvent system such as a gradient of methanol (B129727) in chloroform. While not explicitly detailed for this compound in the searched literature, this is a standard technique for the purification of bile acids.[4][5]

-

Characterization: The purified this compound can be characterized by its melting point (166-168 °C).[1] Further confirmation of its structure and purity can be obtained using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Context: Bile Acid Signaling Pathways

Bile acids are not only digestive aids but also important signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. They exert their signaling effects primarily through two key receptors: the nuclear farnesoid X receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5.[6][7]

While specific signaling pathways for this compound are not extensively detailed in the literature, as a secondary bile acid, it is expected to interact with these pathways in a manner similar to other secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA).[8]

-

FXR Activation: Bile acids like chenodeoxycholic acid (CDCA) are potent FXR agonists. Activation of FXR in the liver and intestine initiates a signaling cascade that ultimately suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This feedback mechanism is crucial for maintaining bile acid homeostasis.[7]

-

TGR5 Activation: TGR5 is activated by secondary bile acids, particularly LCA and DCA. In enteroendocrine L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and plays a role in glucose homeostasis.[8][9]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound from cholic acid.

Generalized Bile Acid Signaling

Caption: Generalized signaling pathways for bile acids via FXR and TGR5 receptors.

Conclusion

The synthesis of this compound from cholic acid via dehydration is a well-established procedure that provides a valuable platform for further research into the structure-activity relationships of unsaturated bile acids. The protocols outlined in this guide, derived from peer-reviewed literature, offer a reliable starting point for the laboratory-scale production of this compound. Understanding its synthesis and potential interactions with key metabolic signaling pathways such as those governed by FXR and TGR5 is essential for elucidating its physiological and pharmacological roles. This guide serves as a foundational technical resource to support ongoing and future investigations in this field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Single-Cellular Biological Effects of Cholesterol-Catabolic Bile Acid-Based Nano/Micro Capsules as Anti-Inflammatory Cell Protective Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 5. researchgate.net [researchgate.net]

- 6. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Apocholic Acid: A Technical Guide to its Biosynthesis and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocholic acid, an unsaturated derivative of cholic acid, is an endogenous metabolite found within the complex landscape of bile acid metabolism. While not a product of a dedicated de novo biosynthetic pathway in human tissues, its presence and potential physiological activities necessitate a thorough understanding of its origins. This technical guide delineates the formation of this compound, focusing on the well-established biosynthesis of its precursor, cholic acid, and the subsequent metabolic transformations, likely mediated by the gut microbiota, that lead to its generation. We will explore the regulatory networks governing these pathways, present quantitative data on bile acid concentrations, and provide detailed experimental protocols for their investigation.

Core Biosynthesis: The Cholic Acid Pathway

The journey to this compound begins with the synthesis of its direct precursor, cholic acid, a primary bile acid produced in the liver from cholesterol. This multi-step process, occurring across the endoplasmic reticulum, mitochondria, and peroxisomes, is a cornerstone of cholesterol homeostasis. The classical or "neutral" pathway is the predominant route for cholic acid synthesis.

The initial and rate-limiting step is the hydroxylation of cholesterol at the 7α position by cholesterol 7α-hydroxylase (CYP7A1) , an enzyme localized to the endoplasmic reticulum[1][2][3][4][5][6]. This is the committed step for bile acid synthesis[6][7]. Subsequent modifications to the steroid nucleus and oxidative cleavage of the side chain involve a cascade of enzymatic reactions. A key branching point in this pathway is the action of sterol 12α-hydroxylase (CYP8B1) , which is required for the synthesis of cholic acid[1][7]. In the absence of CYP8B1 activity, the pathway shunts towards the synthesis of chenodeoxycholic acid. The final steps involve the oxidation of the side chain, catalyzed by enzymes such as the mitochondrial sterol 27-hydroxylase (CYP27A1), followed by peroxisomal β-oxidation to shorten the C27 sterol side chain to a C24 carboxylic acid[1][2][7].

Regulation of Cholic Acid Biosynthesis: The FXR Signaling Axis

The synthesis of cholic acid is tightly regulated to maintain bile acid homeostasis and prevent the accumulation of cytotoxic levels of bile acids. The primary regulatory mechanism involves the nuclear farnesoid X receptor (FXR), which functions as a bile acid sensor[1][3].

When bile acid levels in the liver are elevated, they bind to and activate FXR. Activated FXR then induces the expression of the small heterodimer partner (SHP), a transcriptional repressor. SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), two key transcription factors required for the expression of the CYP7A1 and CYP8B1 genes[1]. This feedback loop effectively downregulates the production of cholic acid.

An additional layer of regulation originates in the intestine. High concentrations of bile acids in the ileum activate intestinal FXR, leading to the induction and secretion of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 travels through the portal circulation to the liver, where it binds to its receptor, fibroblast growth factor receptor 4 (FGFR4), on hepatocytes. This binding activates a signaling cascade that ultimately suppresses CYP7A1 gene expression, providing another powerful mechanism of feedback inhibition[1].

The Emergence of this compound: A Product of Microbial Metabolism

Current scientific literature does not support a dedicated enzymatic pathway for this compound synthesis within human cells. Instead, evidence points towards the gut microbiota as the primary mediators of its formation from cholic acid. The intestinal lumen is a rich environment for extensive bile acid biotransformations, including deconjugation, dehydroxylation, oxidation, and epimerization, carried out by a diverse array of bacterial enzymes[2].

The conversion of cholic acid to this compound is chemically a dehydration reaction. It is plausible that specific gut bacteria possess the enzymatic machinery to catalyze this transformation, although the specific enzymes have not been definitively characterized. This microbial activity contributes to the vast diversity of the bile acid pool, with over 20 different secondary bile acid metabolites identified[1].

Quantitative Data on Bile Acid Concentrations

The concentrations of bile acids in various biological fluids are dynamic and can be influenced by diet, gut microbiome composition, and disease state. The following tables summarize representative quantitative data for key bile acids, including this compound where available. It is important to note that concentrations can vary significantly between individuals and analytical methodologies.

Table 1: Representative Concentrations of Key Bile Acids in Human Plasma

| Bile Acid | Concentration Range (nM) | Notes |

| Cholic Acid (CA) | 50 - 2000 | Fasting levels are generally low and increase postprandially. |

| Chenodeoxycholic Acid (CDCA) | 50 - 2000 | Similar to cholic acid, levels fluctuate with meals. |

| Deoxycholic Acid (DCA) | 50 - 1000 | A major secondary bile acid. |

| This compound | Not consistently reported | Generally present at low or undetectable levels in healthy individuals. |

Table 2: Representative Concentrations of Key Bile Acids in Human Feces

| Bile Acid | Concentration Range (µmol/g dry weight) | Notes |

| Deoxycholic Acid (DCA) | 1 - 10 | A predominant secondary bile acid in feces. |

| Lithocholic Acid (LCA) | 1 - 5 | Another major secondary bile acid. |

| Cholic Acid (CA) | 0.1 - 1 | Primary bile acids are present at lower concentrations. |

| This compound | Not consistently reported | May be present in trace amounts. |

Note: The concentration ranges provided are approximate and can vary based on the study population and analytical methods used.

Experimental Protocols

A comprehensive investigation of the this compound formation pathway requires robust analytical methods for the quantification of bile acids and assays to measure the activity of key enzymes in cholic acid biosynthesis.

Protocol 1: Quantification of this compound and Other Bile Acids by LC-MS/MS

This protocol provides a general workflow for the targeted quantification of bile acids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Serum/Plasma: To 50 µL of serum or plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a mixture of deuterated internal standards for each bile acid class. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

-

Feces: Lyophilize fecal samples to a constant weight. To 10 mg of dried feces, add 1 mL of 75% ethanol (B145695) containing deuterated internal standards. Homogenize using a bead beater. Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness. Reconstitute as described for serum/plasma.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from 20% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 20% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each bile acid and internal standard must be optimized. For this compound, a representative transition would be m/z 389.3 -> 389.3, though specific fragments may be used if identifiable.

-

3. Data Analysis:

-

Construct calibration curves for each bile acid using authentic standards.

-

Calculate the concentration of each bile acid in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.

Protocol 2: CYP7A1 Enzyme Activity Assay

This protocol describes a method to measure the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in cholic acid biosynthesis, in liver microsomes.

1. Preparation of Liver Microsomes:

-

Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose (B13894) and 1 mM EDTA).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Enzyme Assay:

-

Prepare a reaction mixture containing liver microsomes (e.g., 100 µg of protein), NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and buffer in a final volume of 200 µL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, cholesterol (solubilized with a detergent like β-cyclodextrin), to a final concentration of 50 µM.

-

Incubate at 37°C for 30 minutes with gentle shaking.

-

Stop the reaction by adding 1 mL of ice-cold dichloromethane.

3. Product Extraction and Analysis:

-

Extract the product, 7α-hydroxycholesterol, by vortexing and centrifuging to separate the organic and aqueous phases.

-

Transfer the organic phase to a clean tube and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent for analysis by HPLC or LC-MS to quantify the amount of 7α-hydroxycholesterol formed.

4. Calculation of Enzyme Activity:

-

Calculate the specific activity of CYP7A1 as pmol of 7α-hydroxycholesterol formed per minute per mg of microsomal protein.

Conclusion

The formation of this compound is intricately linked to the biosynthesis of its precursor, cholic acid, and the subsequent metabolic activities of the gut microbiota. While a dedicated biosynthetic pathway for this compound in human tissues has not been identified, its presence as an endogenous metabolite underscores the complex interplay between host and microbial metabolism. A thorough understanding of the cholic acid biosynthesis pathway and its intricate regulation by the FXR signaling network is crucial for researchers in drug development and metabolic diseases. The experimental protocols provided herein offer a framework for the accurate quantification of this compound and the investigation of its formation, paving the way for a deeper understanding of its physiological and pathological significance. Further research into the specific microbial enzymes responsible for the conversion of cholic acid to this compound will be essential to fully elucidate its role in human health and disease.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. researchgate.net [researchgate.net]

- 3. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]

- 4. Microbial Regulation of Host Immune Responses via the Synthesis of Small Molecule Metabolites | Huh Laboratory [huhlab.med.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. Formation of secondary allo-bile acids by novel enzymes from gut Firmicutes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Apocholic Acid's Putative Role in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocholic acid, an unsaturated secondary bile acid, has been identified in human biological fluids, with elevated levels observed in certain pathological conditions such as severe alcohol-associated hepatitis.[1][2] While direct experimental evidence detailing its specific mechanism of action in lipid metabolism is currently limited, its structural characteristics as an unsaturated bile acid suggest a potential role in modulating key regulatory pathways governing lipid homeostasis. This technical guide synthesizes the current understanding of bile acid signaling in lipid metabolism, focusing on the primary receptors—Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5)—and their downstream targets, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptor alpha (PPARα). By examining the structure-activity relationships of various bile acids, we extrapolate the potential—though currently unproven—mechanisms through which this compound may exert its effects. This document provides a framework for future research into the specific functions of this compound and its potential as a therapeutic modulator of lipid metabolism.

Introduction to Bile Acids in Lipid Metabolism

Bile acids are amphipathic molecules synthesized from cholesterol in the liver. Beyond their classical role in facilitating dietary lipid absorption, they function as signaling molecules that regulate a complex network of metabolic pathways.[3][4] The primary bile acids, cholic acid and chenodeoxycholic acid, can be modified by gut microbiota to form secondary bile acids, including the unsaturated this compound. These signaling functions are primarily mediated through the activation of nuclear and cell surface receptors, which in turn modulate the expression of genes involved in lipid synthesis, transport, and catabolism.[4][5]

Core Signaling Pathways for Bile Acids

The metabolic effects of bile acids are predominantly transduced through two key receptors: FXR and TGR5. The structural features of a bile acid, including the number and orientation of hydroxyl groups and the presence of unsaturation, determine its binding affinity and efficacy for these receptors.

Farnesoid X Receptor (FXR)

FXR is a nuclear receptor highly expressed in the liver and intestine. Its activation by bile acids leads to the regulation of genes involved in bile acid, lipid, and glucose metabolism.[6]

-

Mechanism of Action: Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.[6] This can lead to either transcriptional activation or repression.

-

Structure-Activity Relationship: The potency of bile acids as FXR agonists generally follows the order: chenodeoxycholic acid (CDCA) > deoxycholic acid (DCA) > lithocholic acid (LCA) > cholic acid (CA).[6] Structural modifications, such as the introduction of bulky substituents at the β-position of the steroid core, can decrease FXR activation.[7] The impact of unsaturation, as seen in this compound, on FXR binding has not been explicitly determined but represents a critical area for investigation.

Takeda G-protein-coupled Receptor 5 (TGR5)

TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. Its activation initiates downstream signaling cascades that influence energy expenditure and glucose homeostasis.[8][9]

-

Mechanism of Action: As a G-protein-coupled receptor, TGR5 activation by bile acids leads to the induction of intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA) and other downstream effectors.[8]

-

Structure-Activity Relationship: The binding affinity of bile acids to TGR5 differs from that of FXR, with LCA being a potent agonist.[10] The structure-activity relationships for TGR5 are complex, with modifications at the C3 position of the bile acid nucleus being important for activity.[9] The specific affinity of this compound for TGR5 remains to be elucidated.

Downstream Effects on Lipid Metabolism

The activation of FXR and TGR5 by bile acids triggers a cascade of events that modulate the activity of key transcription factors controlling lipid metabolism.

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)

SREBP-1c is a master regulator of fatty acid and triglyceride synthesis.

-

Regulation by Bile Acids: Bile acid activation of FXR has been shown to suppress the expression of SREBP-1c, leading to a reduction in hepatic lipogenesis.[11] This is a key mechanism by which bile acids can lower triglyceride levels. The effect of unsaturated bile acids, and specifically this compound, on this pathway is an area of active investigation. Some studies suggest that unsaturated fatty acids can suppress SREBP-1c promoter activity.[12]

Liver X Receptor (LXR)

LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis and are also involved in the regulation of fatty acid metabolism.

-

Crosstalk with Bile Acid Signaling: There is significant crosstalk between LXR and FXR signaling pathways. LXRs can stimulate the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, thereby increasing the pool of bile acids that can act as FXR ligands.[13] Conversely, some studies suggest that bile acids may interfere with LXR-mediated transactivation. Unsaturated fatty acids have been shown to antagonize the ligand-dependent activation of LXR.[12]

Peroxisome Proliferator-Activated Receptor alpha (PPARα)

PPARα is a nuclear receptor that primarily regulates fatty acid oxidation.

-

Interaction with Bile Acid Pathways: The relationship between bile acids and PPARα is complex. Some studies indicate that bile acids can induce the expression of human PPARα via FXR activation, suggesting a mechanism for cross-talk between these pathways.[14] However, other evidence suggests that bile acids can antagonize the actions of PPARα, potentially by impairing the recruitment of transcriptional coactivators.[15][16] The specific effects of unsaturated bile acids like this compound on PPARα activity are not well defined.

Quantitative Data Summary

Direct quantitative data on the effects of this compound on lipid metabolism are not available in the current literature. The following table summarizes representative data for other bile acids to provide a comparative context.

| Bile Acid | Receptor Target | Effect on Lipid Metabolism | Quantitative Change (Example) | Reference |

| Cholic Acid (CA) | FXR (weak agonist) | Prevents hepatic TG accumulation and VLDL secretion. | [11] | |

| Chenodeoxycholic Acid (CDCA) | FXR (potent agonist) | Induces hPPARα mRNA levels. | Up to 3-fold induction of human PPARα promoter activity in HepG2 cells. | [14] |

| GW4064 (Synthetic FXR agonist) | FXR | Induces hPPARα mRNA levels. | Significant induction of PPARα mRNA in HepG2 cells. | [14] |

| Polyunsaturated Fatty Acids | LXR (antagonist) | Suppress SREBP-1c transcription. | [17] | |

| Wyeth-14,643 (PPARα agonist) | PPARα | Induces genes for fatty acid β-oxidation. | [15] |

Experimental Protocols

Detailed methodologies are crucial for the investigation of this compound's mechanism of action. Below are summaries of key experimental protocols.

FXR and TGR5 Reporter Assays

These cell-based assays are fundamental for determining the ability of a compound to activate FXR or TGR5.

-

Principle: Cells are co-transfected with an expression vector for the receptor (FXR or TGR5) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor. Activation of the receptor by a ligand leads to the expression of luciferase, which can be quantified.[18]

-

General Protocol:

-

Plate cells (e.g., HEK293 or HepG2) in a multi-well plate.

-

Transfect cells with the appropriate receptor and reporter plasmids.

-

After an incubation period, treat the cells with varying concentrations of the test compound (e.g., this compound).

-

Incubate for a specified time (e.g., 24 hours).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

-

Bile Acid Profiling by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of individual bile acids in biological samples.[19][20][21]

-

Principle: This technique separates different bile acid species based on their physicochemical properties using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio using tandem mass spectrometry.[22]

-

General Protocol:

-

Sample Preparation: Extract bile acids from the biological matrix (e.g., plasma, urine, feces) using a suitable solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins.[23]

-

Chromatographic Separation: Inject the extracted sample onto a reverse-phase LC column. Use a gradient of mobile phases (e.g., water with formic acid and an organic solvent like acetonitrile (B52724) or methanol) to separate the different bile acid species.

-

Mass Spectrometric Detection: Introduce the eluent from the LC column into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode. For quantification, use multiple reaction monitoring (MRM) where specific precursor-to-product ion transitions for each bile acid are monitored.

-

Quantification: Use stable isotope-labeled internal standards for each class of bile acid to ensure accurate quantification.[23]

-

Visualizations of Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in bile acid regulation of lipid metabolism.

Caption: this compound Signaling in Lipid Metabolism.

Caption: Workflow for Bile Acid Profiling using LC-MS/MS.

Conclusion and Future Directions

The precise role of this compound in lipid metabolism remains an important yet unanswered question. Based on its structure as an unsaturated bile acid, it is plausible that it interacts with FXR and TGR5, thereby influencing the downstream regulatory networks of SREBP-1c, LXR, and PPARα. However, dedicated experimental studies are imperative to validate these hypotheses. Future research should focus on:

-

Determining the binding affinities and functional activities of this compound at FXR and TGR5 using reporter assays.

-

Investigating the effects of this compound on the expression of key genes and proteins involved in lipid metabolism in relevant cell culture models (e.g., HepG2 cells).

-

Conducting in vivo studies in animal models to assess the impact of this compound administration on plasma lipid profiles, hepatic lipid content, and the expression of metabolic genes.

-

Utilizing metabolomic and lipidomic approaches to gain a comprehensive understanding of the metabolic alterations induced by this compound.

A thorough characterization of this compound's mechanism of action will not only enhance our understanding of bile acid signaling but may also unveil new therapeutic avenues for the management of metabolic diseases characterized by dyslipidemia.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Profiling of Bile Acids in the Urine of Patients with Alcohol‐Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pleiotropic Roles of Bile Acids in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Bile Acids in Cholesterol & Lipid Regulation [metabolomics.creative-proteomics.com]

- 5. Bile acids and microbes in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of bile acids and bile acid analogs in regard to FXR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Probing the Binding Site of Bile Acids in TGR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel potent and selective bile acid derivatives as TGR5 agonists: biological screening, structure-activity relationships, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bile acids lower triglyceride levels via a pathway involving FXR, SHP, and SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coordinated Actions of FXR and LXR in Metabolism: From Pathogenesis to Pharmacological Targets for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bile acids induce the expression of the human peroxisome proliferator-activated receptor alpha gene via activation of the farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antagonism of the actions of peroxisome proliferator-activated receptor-alpha by bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antagonism of the actions of peroxisome proliferator-activated receptor-alpha by bile acids. | Semantic Scholar [semanticscholar.org]

- 17. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Detection technologies and metabolic profiling of bile acids: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

Apocholic Acid Signaling in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular signaling pathways activated by apocholic acid, a secondary bile acid, within the hepatic environment. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the core mechanisms governing hepatocyte function in response to bile acid signaling. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the critical pathways involved.

Core Signaling Pathways in Hepatocytes

Bile acids, traditionally known for their role in digestion, are now recognized as crucial signaling molecules that regulate a complex network of metabolic and inflammatory pathways, primarily through the activation of nuclear and cell surface receptors.[1][2] this compound, a secondary bile acid formed by gut microbiota, participates in this signaling network, influencing hepatocyte function predominantly through the Farnesoid X Receptor (FXR).[3] While another major bile acid receptor, Takeda G-protein-coupled receptor 5 (TGR5), plays a role in overall liver homeostasis, it is not typically expressed in hepatocytes but rather in non-parenchymal cells like Kupffer and liver sinusoidal endothelial cells.[4][5][6] Therefore, its influence on hepatocytes is indirect.

Farnesoid X Receptor (FXR) Pathway: The Central Regulator

The Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in hepatocytes and acts as the primary sensor for intracellular bile acid concentrations.[7] this compound, like other bile acids such as chenodeoxycholic acid (CDCA), can function as a ligand for FXR.[8] The activation of FXR in hepatocytes initiates a cascade of transcriptional events aimed at maintaining bile acid homeostasis, protecting the liver from cholestatic injury, and regulating lipid and glucose metabolism.[1][7][9]

The core FXR signaling pathway in hepatocytes proceeds as follows:

-

Ligand Binding: this compound enters the hepatocyte and binds to the ligand-binding domain of FXR in the cytoplasm.

-

Heterodimerization: Upon ligand binding, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[10]

-

DNA Binding: This FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The complex then recruits co-activators or co-repressors to modulate the expression of these target genes.

Key downstream effects of FXR activation in hepatocytes include:

-

Inhibition of Bile Acid Synthesis: FXR activation strongly represses the expression of CYP7A1 and CYP8B1, the genes encoding the rate-limiting enzymes in the classical bile acid synthesis pathway.[5][9] This is primarily achieved through the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor that inhibits the activity of other nuclear receptors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are required for CYP7A1 transcription.[1][11]

-

Promotion of Bile Acid Efflux: FXR induces the expression of the Bile Salt Export Pump (BSEP or ABCB11), a canalicular transporter responsible for pumping conjugated bile acids from the hepatocyte into the bile, thereby promoting their elimination.[1][11] It also induces other transporters like the Multidrug Resistance-Associated Protein 4 (MRP4) and the Organic Solute Transporter α/β (OSTα/OSTβ) heterodimer, which facilitate bile acid efflux into the blood during cholestatic conditions.[11]

-

Regulation of Lipid and Glucose Metabolism: FXR activation has been shown to inhibit lipogenesis by downregulating the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1] It can also influence glucose metabolism, though the mechanisms are complex and involve crosstalk with other signaling pathways.[12]

TGR5 Pathway: Indirect Influence on Hepatocytes

TGR5 is a G protein-coupled receptor that is activated by various bile acids, with lithocholic acid (LCA) being a particularly potent agonist.[4][6] While TGR5 is largely absent from hepatocytes, its expression in Kupffer cells (resident liver macrophages) and liver sinusoidal endothelial cells is critical for mediating the anti-inflammatory and metabolic effects of bile acids in the liver.[6][13]

Activation of TGR5 in these non-parenchymal cells leads to:

-

cAMP Production: Ligand binding activates Gαs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][13]

-

Downstream Signaling: Elevated cAMP activates Protein Kinase A (PKA) and other downstream effectors.

-

Anti-inflammatory Effects: In Kupffer cells, TGR5 activation suppresses the production of pro-inflammatory cytokines like TNF-α and IL-1β, which can otherwise contribute to hepatocyte injury.[14]

-

Metabolic Regulation: TGR5 signaling can influence whole-body energy expenditure and glucose homeostasis, indirectly affecting the metabolic load on the liver.[13]

The anti-inflammatory signals originating from TGR5-activated Kupffer cells can create a more favorable microenvironment for hepatocytes, protecting them from inflammatory damage, particularly in disease states like cholestasis or non-alcoholic steatohepatitis (NASH).[6]

Quantitative Data Summary

The following tables summarize quantitative data related to the effects of bile acids on key signaling components in hepatocytes. Data for this compound is limited; therefore, data for other potent secondary (LCA) and primary (CDCA) bile acid receptor agonists are included for comparative context.

Table 1: Receptor Activation by Bile Acids

| Bile Acid Ligand | Receptor | EC50 (μM) | Cell Type/System | Reference |

|---|---|---|---|---|

| Lithocholic Acid (LCA) | TGR5 | 0.53 | TGR5-expressing cell lines | [4][6] |

| Deoxycholic Acid (DCA) | TGR5 | 1.0 | TGR5-expressing cell lines | [4][6] |

| Chenodeoxycholic Acid (CDCA) | TGR5 | 4.4 | TGR5-expressing cell lines | [4][6] |

| Chenodeoxycholic Acid (CDCA) | FXR | ~15-50 | In vitro binding/reporter assays |[5] |

Table 2: Gene Expression Changes in Hepatocytes Following FXR Activation

| Treatment | Target Gene | Fold Change (mRNA) | Cell/Animal Model | Reference |

|---|---|---|---|---|

| FXR Agonist (GW4064) | SHP | ~4-6 fold increase | HepG2 cells | [15] |

| FXR Agonist (INT-767) | SHP | Significant Increase | Mouse Liver | [16] |

| FXR Agonist (INT-767) | BSEP | Significant Increase | Mouse Liver | [16] |

| FXR Agonist (INT-767) | CYP7A1 | Significant Decrease | Mouse Liver | [16] |

| FXR Agonist (OCA) | CYP7A1 | Decrease | Human Patients | [7] |

| Bile Acids (TCA) | Ccl2 (MCP-1) | ~2.5 fold increase | Primary Mouse Hepatocytes | [14][17] |

| Bile Acids (TCA) | Cxcl2 (MIP-2) | ~4 fold increase | Primary Mouse Hepatocytes |[17] |

Note: OCA (Obeticholic Acid) and INT-767 are synthetic FXR agonists. TCA (Taurocholic Acid) is a primary conjugated bile acid.

Detailed Experimental Protocols

Studying this compound signaling pathways involves a combination of in vitro and in vivo techniques. Below are detailed protocols for key experiments.

Luciferase Reporter Assay for FXR Activation

This assay measures the ability of a compound like this compound to activate FXR, which then drives the expression of a luciferase reporter gene under the control of an FXRE promoter.

Methodology:

-

Cell Culture: Plate human hepatoma (HepG2) cells in a 24-well plate at a density of 1x10^5 cells/well and culture in DMEM with 10% FBS for 24 hours. HepG2 cells endogenously express FXR.[15]

-

Transfection: Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine 3000) with two plasmids:

-

An FXR-responsive reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene (e.g., pGL4.27-FXRE).

-

A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.

-

-

Incubation: After 4-6 hours, replace the transfection medium with fresh culture medium.

-

Treatment: After 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 1-100 µM), a known FXR agonist like CDCA (positive control), or vehicle (DMSO, negative control).

-

Lysis and Measurement: After another 24 hours, lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system on a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the changes in mRNA levels of FXR target genes (SHP, BSEP, CYP7A1, etc.) following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture primary hepatocytes or HepG2 cells in 6-well plates. Once confluent, treat with this compound at a specified concentration (e.g., 50 µM) for a set time course (e.g., 6, 12, 24 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's protocol. Quantify RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: Prepare the qPCR reaction mix containing:

-

cDNA template

-

Forward and reverse primers for the target gene (e.g., human SHP) and a housekeeping gene (e.g., GAPDH or ACTB)

-

SYBR Green or TaqMan master mix

-

-

Thermocycling: Run the reaction on a real-time PCR machine with a standard program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on hepatocyte signaling.

Conclusion and Future Directions

This compound, as a secondary bile acid, participates in the intricate signaling network that governs liver function. Its primary direct effects on hepatocytes are mediated through the activation of the nuclear receptor FXR, leading to the transcriptional regulation of genes essential for bile acid homeostasis and metabolic control.[1][11] Indirectly, through receptors like TGR5 on non-parenchymal cells, it contributes to an anti-inflammatory hepatic environment.[6][14]

For drug development professionals, understanding these pathways is critical for designing therapies for cholestatic and metabolic liver diseases such as primary biliary cholangitis (PBC) and NASH. Targeting FXR with synthetic agonists has already proven to be a viable therapeutic strategy.[7][16] Future research should focus on elucidating the specific potency of this compound on these receptors compared to other secondary bile acids and exploring the potential for developing selective modulators that can harness the beneficial effects of bile acid signaling while minimizing adverse effects. Further investigation into the crosstalk between FXR, TGR5, and inflammatory signaling pathways will be crucial for developing next-generation therapeutics for complex liver diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Bile acids as regulatory molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-omics reveals deoxycholic acid modulates bile acid metabolism via the gut microbiota to antagonize carbon tetrachloride-induced chronic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ApoE is a major determinant of hepatic bile acid homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bile acid metabolism and signaling in cholestasis, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FXR activation by obeticholic acid elevates liver LDL receptor expression by mRNA stabilization and reduces plasma LDL-cholesterol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bile Acid Signaling in Liver Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mechanisms of bile acid mediated Inflammation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bile acid-activated nuclear receptor FXR suppresses apolipoprotein A-I transcription via a negative FXR response element - PMC [pmc.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. Bile acids initiate cholestatic liver injury by triggering a hepatocyte-specific inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

Apocholic Acid and the Farnesoid X Receptor: A Technical Guide to a Potential Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in various metabolic pathways has positioned it as a significant therapeutic target for a range of diseases, including cholestasis, non-alcoholic steatohepatitis (NASH), and metabolic syndrome. While the interactions of primary and secondary bile acids with FXR are well-documented, the activity of less common, unsaturated bile acids such as apocholic acid remains largely unexplored. This technical guide provides an in-depth overview of the potential interaction between this compound and FXR, drawing upon the established structure-activity relationships of other bile acids. It details the necessary experimental protocols to elucidate this interaction and presents the canonical FXR signaling pathway. Although direct experimental data for this compound's effect on FXR is not currently available, this document serves as a comprehensive resource for researchers aiming to investigate this novel interaction.

Introduction to this compound and the Farnesoid X Receptor (FXR)

This compound, chemically known as 3α,12α-Dihydroxy-5β-chol-8(14)-en-24-oic acid, is an unsaturated bile acid. Its structure is similar to the secondary bile acid, deoxycholic acid (DCA), with the key difference being a double bond between carbons 8 and 14 in the steroid nucleus. This structural alteration may influence its binding affinity and activation potential for FXR.

FXR is a ligand-activated transcription factor predominantly expressed in the liver, intestine, kidneys, and adrenal glands.[1][2] Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, modulating their expression.[2][3] This signaling cascade plays a pivotal role in maintaining metabolic homeostasis.

The FXR Signaling Pathway

The activation of FXR by a bile acid agonist initiates a complex signaling cascade that regulates the synthesis, transport, and metabolism of bile acids, lipids, and glucose. A simplified representation of this pathway is provided below.

Structure-Activity Relationship of Bile Acids and Potential Interaction of this compound with FXR

The interaction of bile acids with FXR is highly dependent on their stereochemistry. The potency of bile acids as FXR agonists generally follows the order: chenodeoxycholic acid (CDCA) > deoxycholic acid (DCA) = lithocholic acid (LCA) > cholic acid (CA).

The structure of this compound (3α,12α-dihydroxy-5β-chol-8(14)-en-24-oic acid) is most similar to DCA (3α,12α-dihydroxy-5β-cholan-24-oic acid). The key difference is the presence of a double bond between C8 and C14. This introduces a degree of planarity in the B/C ring junction, which could alter the overall shape of the steroid nucleus. The precise effect of this structural change on FXR binding is unknown without direct experimental evidence. However, it is plausible that this alteration could affect the positioning of the molecule within the ligand-binding pocket of FXR, potentially impacting its agonistic activity.

Quantitative Data for Key Bile Acid FXR Agonists

To provide a framework for evaluating the potential activity of this compound, the following table summarizes the half-maximal effective concentrations (EC50) for the activation of FXR by major bile acids.

| Bile Acid | Chemical Structure | EC50 (µM) for human FXR | Reference |

| Chenodeoxycholic Acid (CDCA) | 3α,7α-dihydroxy-5β-cholan-24-oic acid | 10 - 50 | [4] |

| Deoxycholic Acid (DCA) | 3α,12α-dihydroxy-5β-cholan-24-oic acid | ~50 | |

| Lithocholic Acid (LCA) | 3α-hydroxy-5β-cholan-24-oic acid | ~20 | |

| Cholic Acid (CA) | 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid | >100 |

Note: EC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Characterizing this compound-FXR Interaction

To definitively determine the interaction of this compound with FXR, a series of in vitro and cell-based assays are required. The following protocols outline the key experiments.

FXR Ligand Binding Assay

Objective: To determine if this compound directly binds to the FXR ligand-binding domain (LBD).

Methodology: A competitive binding assay using a fluorescently labeled known FXR ligand (e.g., a fluorescent derivative of GW4064 or a radiolabeled bile acid) and the purified FXR-LBD.

-

Materials: Purified recombinant human FXR-LBD, fluorescently labeled FXR agonist (e.g., BODIPY-T-chenodeoxycholic acid), this compound, and a suitable assay buffer.

-

Procedure:

-

A constant concentration of FXR-LBD and the fluorescent ligand are incubated in a microplate.

-

Increasing concentrations of unlabeled this compound (or a known competitor like CDCA as a positive control) are added.

-

The plate is incubated to allow binding to reach equilibrium.

-

The fluorescence polarization or a similar detection method is used to measure the displacement of the fluorescent ligand.

-

The data is analyzed to calculate the binding affinity (Ki or IC50) of this compound for the FXR-LBD.

-

FXR Reporter Gene Assay

Objective: To measure the ability of this compound to activate FXR-mediated gene transcription in a cellular context.

Methodology: A cell-based assay using a reporter gene (e.g., luciferase) under the control of an FXRE.

-

Materials: A suitable mammalian cell line (e.g., HEK293T or HepG2), an expression vector for human FXR, an expression vector for human RXR, a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene, a transfection reagent, this compound, and a luciferase assay system.

-

Procedure:

-

Cells are co-transfected with the FXR, RXR, and FXRE-luciferase reporter plasmids. A control plasmid (e.g., expressing β-galactosidase) is often included to normalize for transfection efficiency.

-

After transfection, the cells are treated with increasing concentrations of this compound (or a known agonist like GW4064 as a positive control).

-

Following an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

-

The luciferase activity is normalized to the control reporter activity.

-

The data is plotted to generate a dose-response curve and determine the EC50 of this compound for FXR activation.

-

Coactivator Recruitment Assay

Objective: To assess the ability of this compound to promote the interaction of FXR with its coactivators.

Methodology: A variety of methods can be used, including AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

-

Materials (for TR-FRET): Purified GST-tagged FXR-LBD, terbium-labeled anti-GST antibody, biotinylated coactivator peptide (containing an LXXLL motif, e.g., from SRC-1), and europium-labeled streptavidin.

-

Procedure:

-

The GST-FXR-LBD is incubated with increasing concentrations of this compound.

-

The terbium-labeled anti-GST antibody, biotinylated coactivator peptide, and europium-labeled streptavidin are added.

-

The mixture is incubated to allow for complex formation.

-

The TR-FRET signal is measured. An increase in the FRET signal indicates the recruitment of the coactivator peptide to the FXR-LBD.

-

The data is used to determine the EC50 for this compound-induced coactivator recruitment.

-

Experimental Workflow for Investigating a Novel FXR Ligand

The following diagram illustrates a typical workflow for the investigation of a potential new FXR ligand like this compound.

Conclusion

The interaction of this compound with the farnesoid X receptor represents an unexplored area of bile acid signaling. Based on its structural similarity to known FXR agonists, it is conceivable that this compound may act as a modulator of FXR activity. However, the presence of an unsaturated bond in its steroid nucleus introduces an element of uncertainty that can only be resolved through empirical investigation. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to systematically evaluate the binding affinity, activation potential, and functional consequences of this compound's interaction with FXR. Such studies will not only shed light on the structure-activity relationships of a novel bile acid but also have the potential to uncover new therapeutic avenues for the modulation of FXR in metabolic diseases.

References

- 1. Effect of different bile acids on the intestine through enterohepatic circulation based on FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cholic Acid and Its Derivatives in Cholesterol Homeostasis: A Technical Guide

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholesterol homeostasis is a tightly regulated process critical for cellular function and overall health. Bile acids, synthesized from cholesterol in the liver, are key players in this intricate network. This technical guide provides an in-depth examination of the role of cholic acid, a primary bile acid, and its derivative, apocholic acid, in the regulation of cholesterol metabolism. While the specific functions of this compound in cholesterol homeostasis are not extensively documented in current literature, the pivotal role of its parent compound, cholic acid, is well-established. This document will focus primarily on the mechanisms of action of cholic acid, presenting quantitative data from key studies, detailing experimental protocols, and visualizing the complex signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of modulating bile acid signaling for the management of cholesterol-related disorders.

Introduction: this compound and the Central Role of Cholic Acid

This compound is an unsaturated bile acid, structurally a derivative of cholic acid.[1] While it is recognized as an endogenous metabolite, its specific and direct role in the intricate regulation of cholesterol homeostasis is not yet well-defined in the scientific literature.[2] In contrast, cholic acid, a primary bile acid synthesized from cholesterol in the liver, is a central and extensively studied regulator of cholesterol metabolism.[3] Cholic acid and its metabolites are not only crucial for the digestion and absorption of dietary fats and fat-soluble vitamins but also act as signaling molecules that modulate the expression of key genes involved in cholesterol synthesis, uptake, and catabolism.[3]

This guide will, therefore, focus on the well-documented role of cholic acid in maintaining cholesterol balance, while incorporating the limited available information on this compound. Understanding the mechanisms through which cholic acid exerts its effects provides a foundational framework for exploring the potential, albeit currently under-investigated, role of its derivatives like this compound.

Quantitative Effects of Cholic Acid on Cholesterol Homeostasis

The administration of cholic acid has been shown to have significant and measurable effects on various parameters of cholesterol metabolism. The following tables summarize key quantitative findings from preclinical and clinical studies.

Table 1: Effect of Cholic Acid on Cholesterol Absorption

| Study Population | Cholic Acid (CA) Intervention | Cholesterol Absorption (Control) | Cholesterol Absorption (CA Treated) | Percentage Change | Reference |

| Humans | 15 mg/kg/day | 60.4% ± 2.9% | 72.6% ± 2.9% | +20.2% | [4] |

| CYP8B1+/+ Mice | 0.5% (w/w) in diet | Not specified | Not specified (Increased by 23%) | +23% | [5] |

| CYP8B1-/- Mice | 0.5% (w/w) in diet | Not specified | Not specified (Increased by 50%) | +50% | [5] |

| C57L/J Male Mice | 0.5% in diet with 1% cholesterol | Not specified | Doubled | +100% | [6] |

Table 2: Effect of Cholic Acid on Gene Expression and Enzyme Activity

| Gene/Enzyme | Animal Model | Cholic Acid (CA) Intervention | Effect on Expression/Activity | Reference |

| CYP7A1 | Cyp27a1/ApoE Double Knockout Mice | 0.1% (w/w) in Western diet | Downregulation | [7] |

| HMG-CoA Reductase | Humans with cholesterol gallstones | 15 mg/kg/day | No effect | [8] |

| SREBP-2 (precursor protein) | CYP8B1+/+ and -/- Mice | 0.1% or 0.5% (w/w) in diet | Decrease | [5] |

| ABCG5/G8 | Mice | Administration of cholic acid | Enhanced transcription (FXR-dependent) | [8] |

Table 3: Effect of Cholic Acid on Bile Acid Synthesis

| Study Population | Cholic Acid (CA) Intervention | Effect on Endogenous Bile Acid Synthesis | Reference |

| Healthy Humans | 500 mg/day | Chenodeoxycholic acid synthesis inhibited by 38% | [9] |

| Cyp8b1-/- Mice | Cholate administration | Restores negative feedback regulation of CYP7A1 | [10][11] |

Experimental Protocols

The following section details the methodologies employed in key studies investigating the effects of cholic acid on cholesterol homeostasis.

Human Study: Cholic Acid Supplementation and Cholesterol Absorption

-

Study Design: A crossover design outpatient study.

-

Participants: 12 adults aged 24-36 years.

-

Intervention: Participants received 15 mg/kg/day of cholic acid (CA) or no bile acid supplement (control) while on a controlled diet (AHA heart-healthy diet).

-

Data Collection: On day 14, a liquid meal of defined composition was given, and lumenal samples were collected. From days 16 to 20, cholesterol absorption and fractional synthetic rate were assessed using stable isotopic methods.

-

Reference: [4]

Animal Study: Cholic Acid Feeding in Knockout Mice

-

Animal Model: Cyp27a1/Apolipoprotein E double knockout (DKO) mice.

-

Diet: Mice were fed a Western diet (WD) containing either 0.1% cholic acid (WD-CA) or 0.1% chenodeoxycholic acid (WD-CDCA) for 8 weeks.

-

Outcome Measures: Atherosclerotic lesions, plasma lipoprotein composition, hepatic lipid content, bile acid amount and composition, expression of genes involved in lipid metabolism and bile acid signaling in the liver and intestine, and intestinal cholesterol absorption were assessed.

-

Reference: [7]

In Vitro Assay: Luciferase Reporter Assay for Gene Transcription

-

Cell Line: HepG2 cells.

-

Method: Co-transfection with LXRα and RXRα expression plasmids and a rat CYP7A1/luciferase reporter construct.

-

Purpose: To investigate the role of LXRα in the regulation of CYP7A1 transcription.

-

Reference: [12]

General Protocol for Western Blot Analysis of Protein Expression

-

Cell Treatment: Treat cells with the compound of interest (e.g., a bile acid) or a vehicle control for a specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer, heat, and separate them on an SDS-polyacrylamide gel.

-

Antibody Incubation and Detection: Transfer proteins to a membrane, block, and incubate with primary and then secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Reference: [13]

Signaling Pathways in Cholic Acid-Mediated Cholesterol Homeostasis

Cholic acid exerts its regulatory effects on cholesterol metabolism through complex signaling networks, primarily involving the nuclear receptors Farnesoid X Receptor (FXR) and Liver X Receptor (LXR).

The Farnesoid X Receptor (FXR) Signaling Pathway

Cholic acid is a natural ligand for FXR.[10][11] Activation of FXR in the liver and intestine initiates a cascade of events that leads to the feedback inhibition of bile acid synthesis and influences cholesterol transport.

Caption: FXR-Mediated Regulation of Bile Acid Synthesis and Cholesterol Secretion.

Regulation of Cholesterol Biosynthesis via SREBP-2

Cholic acid can indirectly influence cholesterol biosynthesis by affecting the levels of the transcription factor Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Increased cholesterol absorption due to cholic acid can lead to higher intracellular cholesterol levels, which in turn suppresses the activation of SREBP-2, a master regulator of cholesterol synthesis genes.[5]

Caption: Indirect Regulation of Cholesterol Synthesis by Cholic Acid via SREBP-2.

Experimental Workflow: Investigating the Effect of a Bile Acid on Gene Expression

The following diagram illustrates a typical experimental workflow to determine the effect of a bile acid, such as cholic acid, on the expression of a target gene in liver cells.

Caption: Workflow for analyzing the effect of cholic acid on gene expression.

Conclusion and Future Directions

Cholic acid is a master regulator of cholesterol homeostasis, exerting its influence through a complex interplay of mechanisms that include enhancing cholesterol absorption and modulating key signaling pathways, primarily through the activation of the farnesoid X receptor. While the specific role of its derivative, this compound, in these processes remains largely uncharacterized, the foundational knowledge of cholic acid's functions provides a critical framework for future investigations.

For researchers and drug development professionals, the intricate regulatory network controlled by cholic acid presents numerous potential therapeutic targets. Further elucidation of the specific activities of cholic acid derivatives, including this compound, may uncover novel agents with more targeted and potent effects on cholesterol metabolism, offering new avenues for the treatment of dyslipidemia and related cardiovascular diseases. Future research should focus on delineating the precise molecular interactions and downstream effects of this compound to determine its potential as a modulator of cholesterol homeostasis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Role of Bile Acids in Cholesterol & Lipid Regulation [metabolomics.creative-proteomics.com]

- 4. Cholic acid supplementation enhances cholesterol absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholic acid as key regulator of cholesterol synthesis, intestinal absorption and hepatic storage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholic acid aids absorption, biliary secretion, and phase transitions of cholesterol in murine cholelithogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Downregulation of Cyp7a1 by Cholic Acid and Chenodeoxycholic Acid in Cyp27a1/ApoE Double Knockout Mice: Differential Cardiovascular Outcome [frontiersin.org]

- 8. ABCG5/G8: a structural view to pathophysiology of the hepatobiliary cholesterol secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Feedback regulation of bile acid synthesis measured by stable isotope kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholic acid mediates negative feedback regulation of bile acid synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholic acid mediates negative feedback regulation of bile acid synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of cholesterol 7alpha-hydroxylase gene (CYP7A1) transcription by the liver orphan receptor (LXRalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

A Technical Guide to Apocholic Acid and Gut Microbiome Interactions: An Overview of a Scarcely Explored Area and a Comprehensive Look at Major Secondary Bile Acids

To the Esteemed Researcher,

This technical guide addresses the topic of apocholic acid and its interactions with the gut microbiome. Initial research into this specific unsaturated bile acid reveals a significant scarcity of contemporary scientific literature detailing its direct relationship with gut microbial communities, its specific signaling pathways in the gut, and its quantitative effects on host physiology. This compound, identified as (3α,5β,12α)-3,12-Dihydroxychol-8(14)-en-24-oic acid, was first characterized in the 1920s and has been noted for potential carcinogenic activity in early experimental studies, though this is not well-defined.[1][2]

Given the limited data on this compound, this guide will provide what is known about its identity and then pivot to a comprehensive, in-depth analysis of the major, well-researched secondary bile acids: Deoxycholic Acid (DCA) and Lithocholic Acid (LCA) . These compounds are central to the bile acid-gut microbiome axis and serve as a robust proxy for understanding the types of interactions relevant to your field. This guide is structured to meet the core requirements of data presentation, experimental protocols, and pathway visualization for an audience of researchers, scientists, and drug development professionals.

Introduction to Bile Acids and the Gut Microbiome